4-Nitrophenyl chloroacetate
Overview
Description
4-Nitrophenyl chloroacetate is a chemical compound with the linear formula C8H6ClNO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 4-Nitrophenyl chloroacetate has been explored by many researchers. For instance, it has been used in the synthesis of new carbamates of 4-nitrophenylchloroformate, which were characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl chloroacetate is represented by the linear formula C8H6ClNO4 . It has a molecular weight of 215.594 .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this catalytic reduction .Physical And Chemical Properties Analysis
4-Nitrophenyl chloroacetate is a light yellow powder . It has a molecular weight of 215.59 and a melting point of 73-75 °C .Scientific Research Applications
Synthesis of Ionomer-Based Polyurethanes
4-Nitrophenyl chloroacetate: is utilized in the synthesis of ionomer-based polyurethanes, which are polymers with ionic groups on the backbone. These materials exhibit a range of physical and mechanical properties, making them suitable for various applications such as elastomers, biomaterials, and more. The introduction of ionic groups can act as physical crosslinkers, modifying the final mechanical and thermal properties .
Catalytic Reduction of Nitrophenols
This compound plays a role in the catalytic reduction of nitrophenols, a benchmark reaction to assess the activity of nanostructured materials. The reduction of nitrophenols is a universally accepted model catalytic reaction due to the ease of measuring kinetic parameters through UV–visible spectroscopic techniques .
Gold Nanoparticle Stabilization
4-Nitrophenyl chloroacetate: may be involved in the stabilization of gold nanoparticles (AuNPs) in ionic liquids. These stabilized AuNPs are used as catalysts for the reduction of nitrophenols, showing excellent stability and reusability, which is crucial for multiple catalytic cycles .
Biological Activity Studies
The compound is potentially used in the study of biological activities, such as antimicrobial, anticancer, and antifungal effects. It could be part of the synthesis of compounds like 8-hydroxyquinolines, which exhibit a wide range of biological activities .
Material Science Applications
In material science, 4-Nitrophenyl chloroacetate could be used to modify the properties of materials, such as enhancing hydrophilicity or altering thermal stability. This modification can lead to new applications in high-tech industries, including shape memory materials and biocompatible devices .
Chemical Synthesis and Analysis
The compound is likely used in chemical synthesis and analytical procedures, where it may serve as a reagent or intermediate in the preparation of more complex chemical structures. Its reactivity and stability under various conditions make it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
It is often used in organic synthesis reactions as a reagent .
Mode of Action
It is known that nitrophenols, including 4-nitrophenyl chloroacetate, can undergo catalytic reduction . This process involves the interaction of the compound with nanostructured materials, which act as catalysts .
Biochemical Pathways
Research on similar compounds, such as 2-chloro-4-nitrophenol, suggests that these compounds can be degraded via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Result of Action
It is known that nitrophenols can be reduced to aminophenols in the presence of reducing agents . This reduction process is often used to assess the activity of nanostructured materials .
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl chloroacetate can be influenced by various environmental factors. For instance, the catalytic reduction of nitrophenols is affected by parameters such as the size and structure of the nanomaterials used as catalysts, the structural chemistry of the active nanoparticles, and the functions of diffusion to control catalytic activity .
Safety and Hazards
4-Nitrophenyl chloroacetate can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Future Directions
The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials . This reaction allows researchers to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity . This could pave the way for future research in the field of nanostructured materials.
properties
IUPAC Name |
(4-nitrophenyl) 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFFUJNIXCDLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228329 | |
Record name | 4-nitrophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
777-84-4 | |
Record name | 2-Chloro-4-nitrophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 777-84-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitrophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-Nitrophenyl chloroacetate often used in chemical kinetics studies?
A: 4-Nitrophenyl chloroacetate serves as a model compound for studying reaction mechanisms, particularly in hydrolysis and nucleophilic substitution reactions. Its reactivity stems from the electron-withdrawing nature of both the chloroacetyl and the 4-nitrophenyl groups. [, , ] The release of the 4-nitrophenolate anion during hydrolysis can be easily monitored spectrophotometrically due to its distinct absorbance properties. This makes it convenient for researchers to track reaction progress and determine kinetic parameters. [, ]
Q2: How does the structure of 4-Nitrophenyl chloroacetate influence its reactivity in nucleophilic reactions?
A: The presence of the electron-withdrawing chloroacetyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [, ] Studies comparing the reactivity of 4-nitrophenyl acetate, chloroacetate, and dichloroacetate demonstrated that increasing the electron-withdrawing ability of the acyl group leads to a shift from a nucleophilic reaction to a general base-catalyzed hydrolysis. [] This highlights how subtle structural changes can significantly impact the reaction pathway.
Q3: What is the role of micelles in the hydrolysis of 4-Nitrophenyl chloroacetate?
A: Research has shown that micellar solutions can significantly alter the rate of 4-Nitrophenyl chloroacetate hydrolysis. [] Cationic micelles tend to accelerate the reaction, while anionic micelles retard it. This effect is attributed to a combination of "medium" and "electrostatic" effects. The hydrophobic interior of micelles provides a less polar environment compared to bulk water, influencing the reaction rate. [] Additionally, electrostatic interactions between the charged micellar interface and the polar transition state of the hydrolysis reaction can either stabilize or destabilize the transition state, further affecting the reaction rate.
Q4: What analytical techniques are commonly employed to study reactions involving 4-Nitrophenyl chloroacetate?
A: UV-Vis spectrophotometry is widely used to monitor reactions involving 4-Nitrophenyl chloroacetate. [, ] This is possible because the release of the 4-nitrophenolate anion, a product of the hydrolysis reaction, results in a significant change in absorbance that can be easily tracked. Online spectrophotometric systems coupled with techniques like ultrasonication have been developed for real-time monitoring of reaction kinetics. [] Additionally, 1H NMR spectroscopy can provide insights into the solubilization site and interactions of 4-Nitrophenyl chloroacetate within micellar systems. []
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